alpha-Methyl-1,3-benzodioxole-5-propanal Oxime
alpha-Methyl-1,3-benzodioxole-5-propanal Oxime
MMDPPO is an analytical reference standard categorized as an amphetamine. MMDPPO is an intermediate in the synthesis of (±)-MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-aldoxime analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-aldoxime analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
146322-08-9
VCID:
VC20878289
InChI:
InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3
SMILES:
CC(CC1=CC2=C(C=C1)OCO2)C=NO
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
alpha-Methyl-1,3-benzodioxole-5-propanal Oxime
CAS No.: 146322-08-9
Cat. No.: VC20878289
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MMDPPO is an analytical reference standard categorized as an amphetamine. MMDPPO is an intermediate in the synthesis of (±)-MDA. This product is intended for research and forensic applications. 3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-aldoxime analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 146322-08-9 |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3 |
| Standard InChI Key | ISLHQWBNLXYVQG-UHFFFAOYSA-N |
| Isomeric SMILES | CC(CC1=CC2=C(C=C1)OCO2)/C=N/O |
| SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=NO |
| Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=NO |
| Appearance | Assay:≥98% (mixture of isomers)A neat solid |
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